molecular formula C23H19NO2 B12543240 Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester CAS No. 868540-86-7

Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester

Cat. No.: B12543240
CAS No.: 868540-86-7
M. Wt: 341.4 g/mol
InChI Key: NBQAXVGQWODCTN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methylphenylamino group and a phenylethynyl group, and esterified with a methyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester typically involves multiple steps. One common method starts with the preparation of 4-carboxylbenzaldehyde or its alkyl ester, which is then reacted with hydroxyamine to form an oxime. This oxime is subsequently reduced in the presence of hydrogen and sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. For instance, the reaction of methyl 4-formyl benzoate with hydroxyamine followed by reduction under controlled conditions can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit protein phosphatases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzoic acid: This compound has a similar structure but lacks the phenylethynyl group.

    Benzoic acid, 4-(methylphenylamino)-, ethyl ester: This ester has an ethyl group instead of a methyl group.

Uniqueness

Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester is unique due to the presence of both the methylphenylamino and phenylethynyl groups, which confer distinct chemical properties and reactivity. These structural features make it valuable for specific research applications and industrial uses .

Properties

CAS No.

868540-86-7

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-(N-methylanilino)-3-(2-phenylethynyl)benzoate

InChI

InChI=1S/C23H19NO2/c1-24(21-11-7-4-8-12-21)22-16-15-20(23(25)26-2)17-19(22)14-13-18-9-5-3-6-10-18/h3-12,15-17H,1-2H3

InChI Key

NBQAXVGQWODCTN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)OC)C#CC3=CC=CC=C3

Origin of Product

United States

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